molecular formula C32H41N5O5 B13865791 2'-Benzyloxycarbonyl Nor-D-seco-taxol

2'-Benzyloxycarbonyl Nor-D-seco-taxol

Cat. No.: B13865791
M. Wt: 575.7 g/mol
InChI Key: YDOTUXAWKBPQJW-HTEFWVBRSA-N
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Description

2’-Benzyloxycarbonyl Nor-D-seco-taxol (C55H57NO16, CAS: 193146-26-8) is a structurally modified taxol derivative characterized by the presence of a benzyloxycarbonyl (Cbz) group at the 2’-position of its nor-D-seco-taxol backbone (Fig. 1) . Taxol derivatives are widely studied for anticancer activity, and this compound’s structural uniqueness lies in its "seco" (ring-opened) configuration and the strategic placement of the Cbz group, which may influence solubility, metabolic resistance, and target binding .

Properties

Molecular Formula

C32H41N5O5

Molecular Weight

575.7 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2R,4R,7R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24-,25-,26+,31-,32-/m1/s1

InChI Key

YDOTUXAWKBPQJW-HTEFWVBRSA-N

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N2CCC[C@H]2[C@@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthetic Strategy Background

The synthesis of taxane derivatives such as 2'-Benzyloxycarbonyl Nor-D-seco-taxol generally follows a two-phase approach:

  • Phase 1: Construction of the taxane core skeleton — This involves cyclization of geranyl geranyl pyrophosphate derivatives or related precursors to form taxa-4(5),11(12)-diene, followed by multiple site-selective oxidations and functional group installations to build the baccatin III core.

  • Phase 2: Side chain attachment and protecting group manipulations — The C13 side chain, which includes the benzyloxycarbonyl protecting group, is introduced via esterification or amide bond formation, often using N-acylation techniques. The D-ring is modified to the seco form by selective cleavage or ring-opening reactions.

Key Synthetic Steps

Core Taxane Synthesis
  • Starting from commercially available feedstock chemicals, the taxane skeleton is assembled in approximately 19 steps using a two-phase oxidation strategy that installs allylic oxidations early and introduces the C13 oxidation state by step 11.

  • Site-selective oxidations are typically achieved using palladium-catalyzed allylic acetoxylation and chromium(V) reagents for specific hydroxylations.

Introduction of the 2'-Benzyloxycarbonyl Group
  • The 2'-benzyloxycarbonyl protecting group is introduced via N-acylation of the side chain amino group with benzyloxycarbonyl chloride or related reagents under mild conditions, often in the presence of coupling agents such as diisopropyl carbodiimide and catalysts like 4-dimethylaminopyridine in dichloromethane at room temperature.

  • This step ensures the protection of the amine functionality during subsequent transformations.

Seco-D Ring Formation
  • The D-ring cleavage to form the Nor-D-seco structure involves selective oxidation and ring-opening reactions, often employing oxidizing agents such as IBX (o-iodoxybenzoic acid) or other mild oxidants to avoid degradation of sensitive taxane functionalities.

  • The ring-opening is carefully controlled to maintain stereochemical integrity and avoid over-oxidation.

Final Functional Group Installations and Purifications
  • Acetylation of hydroxyl groups at C5 and C13 is performed to stabilize the molecule and improve solubility and handling.

  • The final product is purified using chromatographic techniques tailored to taxane derivatives, often involving silica gel chromatography or preparative HPLC.

  • The compound typically appears as a pale brown foam, soluble in solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.

Comparative Data Table of Key Preparation Steps

Step No. Transformation Reagents/Conditions Outcome/Notes
1 Taxane core assembly Multi-step oxidation and cyclization from feedstocks Taxadiene skeleton formed with correct stereochemistry
2 Allylic oxidation at C5 Pd-catalyzed acetoxylation Site-selective hydroxylation introduced
3 C13 side chain attachment N-acylation with benzyloxycarbonyl chloride, DIC, DMAP Introduction of 2'-benzyloxycarbonyl protecting group
4 D-ring cleavage (seco formation) Mild oxidation (e.g., IBX) Nor-D-seco-taxol core formed without racemization
5 Acetylation of hydroxyl groups Acetic anhydride or acetyl chloride Stabilization of hydroxyl groups
6 Purification Chromatography (silica gel, HPLC) Isolation of pure 2'-Benzyloxycarbonyl Nor-D-seco-taxol

Research Findings and Optimization Notes

  • Two-phase synthesis strategies have demonstrated improved efficiency, reducing the total number of steps compared to classical chiral pool approaches, enabling scalable production of taxane derivatives including Nor-D-seco analogs.

  • The choice of protecting groups such as benzyloxycarbonyl is critical to prevent side reactions during oxidation and ring cleavage steps.

  • Oxidation steps require careful control of stereochemistry; for example, the installation of hydroxyl groups at C5 and C13 positions is achieved with high diastereoselectivity using palladium and chromium-based reagents.

  • Attempts to improve synthetic efficiency through modification of oxidation sequences and delaying certain oxygenations have been reported, aiming to increase overall yield and throughput.

  • The final compound's solubility profile allows for versatile purification and formulation options, important for downstream applications.

Chemical Reactions Analysis

Types of Reactions

2’-Benzyloxycarbonyl Nor-D-seco-taxol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between 2’-Benzyloxycarbonyl Nor-D-seco-taxol and analogous compounds:

Compound Molecular Formula Molecular Weight Key Functional Groups Deprotection Method Biological Relevance
2’-Benzyloxycarbonyl Nor-D-seco-taxol C55H57NO16 ~987 Cbz (2’-position), seco-taxol backbone Catalytic hydrogenolysis (Pd) Anticancer (hypothesized)
o2h-P001077 C39H71NO6SSi2 738.2 Siloxane, sulfur-containing groups Not specified Unclear; likely a synthetic intermediate
N-t-butyloxycarbonyl-L-serinylhydrazone (9a-o) CxHyNOz (varies) Varies t-Boc, L-serinyl hydrazone Acidic hydrolysis Reduced antitubercular activity vs. Cbz analogs
Erythromycin Cbz derivatives Varies Varies Cbz (2’- or 3’-position) Catalytic transfer hydrogenolysis Antibiotic; Cbz position affects deprotection efficiency
Key Observations:

Cbz vs. Boc Protecting Groups: The Cbz group in 2’-Benzyloxycarbonyl Nor-D-seco-taxol is removed via hydrogenolysis using palladium catalysts, while t-butoxycarbonyl (Boc) groups (e.g., in N-t-butyloxycarbonyl-L-serinylhydrazone) require acidic hydrolysis . This distinction impacts synthetic workflows and compatibility with other functional groups. Evidence suggests that Cbz-containing compounds often retain superior bioactivity compared to Boc analogs. For example, N-t-butyloxycarbonyl-L-serinylhydrazone derivatives exhibited diminished antitubercular activity relative to their Cbz-protected counterparts .

Positional Effects of Cbz: In erythromycin derivatives, Cbz at the 2’-position is more readily deprotected than at the 3’-position, where steric hindrance or electronic effects impede hydrogenolysis . This implies that the 2’-Cbz placement in Nor-D-seco-taxol may offer synthetic advantages, such as easier post-synthesis modification.

Role of Sulfur and Siloxane Groups: The sulfur-containing compound o2h-P001077 (C39H71NO6SSi2) lacks a Cbz group but includes siloxane and sulfur moieties. Such groups can alter solubility and reactivity, though their biological relevance remains uncharacterized .

Q & A

Q. Tables for Key Data

Property Value Source
Molecular FormulaC55H57NO16
Molecular Weight988 g/mol
Key IntermediateN-Benzyloxycarbonyl-L-phenylalanine
Common Impurity2’-Benzoylcarbonyl D-seco-Taxol

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